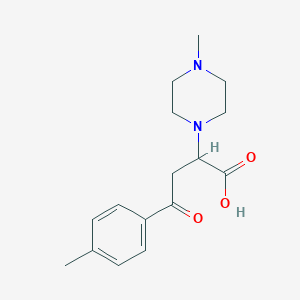

4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex organic compound that features a combination of aromatic and piperazine structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 4-methylphenylacetic acid with 4-methylpiperazine under controlled conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and quality. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The piperazine amino group reacts with electrophiles under controlled conditions (e.g., solvents like dichloromethane), enabling structural modifications.

Hydrolysis

The ester group (if present) undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid, altering solubility and biological activity.

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) to form esters, enhancing lipophilicity and stability.

Condensation Reactions

The ketone group participates in aldol-like condensations, forming new carbon-carbon bonds under catalytic conditions (e.g., base or acid).

Biological Interactions

The compound’s structural features enable interactions with biological systems:

-

Receptor Binding : The piperazine moiety facilitates hydrogen bonding and hydrophobic interactions with target receptors, influencing signal transduction pathways.

-

Enzyme Modulation : Potential inhibition or activation of enzymes (e.g., kinases) through binding, altering biochemical pathways.

-

Chiral Inversion Studies : While not directly studied for this compound, structurally similar analogs like KE-748 exhibit chiral inversion via CoA-thioester intermediates, suggesting possible metabolic pathways .

Spectroscopic Techniques

-

NMR and Mass Spectrometry : Used to confirm structural integrity, with specific signals for the piperazine and carboxylic acid groups.

-

IR Spectroscopy : Identifies functional groups via absorption bands (e.g., carbonyl stretches).

Purification and Yield Analysis

High-performance liquid chromatography (HPLC) is employed to assess reaction yields and purity during synthesis optimization.

Comparative Analysis

| Compound | Key Features | Applications |

|---|---|---|

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Lacks piperazine moiety | Simpler pharmacological profile |

| 2-[(4-Methylphenyl)sulfanyl]-4-oxobutanoic acid | Contains sulfanyl group | Different functional group chemistry |

| 3-{[4-(Methylphenyl)piperazin-1-yl]methyl}-5-nitroindole | Nitro group present | Altered biological activity |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

- Cell Viability Studies : In vitro assays have demonstrated a dose-dependent reduction in viability of breast cancer cells (MCF-7) with an IC50 value around 15 µM, indicating significant potential for anticancer therapy .

Case Study : A study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours showed promising results in reducing cell proliferation, suggesting that it may induce apoptosis through mechanisms that warrant further investigation.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Preliminary findings indicate that it may enhance cognitive function by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain . This mechanism is crucial for conditions like Alzheimer's disease.

Case Study : In a mouse model of Alzheimer's disease, treatment with this compound improved memory performance and reduced amyloid-beta plaque levels, indicating its potential as a therapeutic agent for cognitive disorders.

Anti-inflammatory Properties

The compound has been shown to effectively reduce markers of inflammation in preclinical models:

- Enzymatic Activity : It inhibits cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes. This inhibition can lead to reduced inflammation and pain management applications .

Research Findings

Recent studies have highlighted the diverse biological activities of 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Enhances cognitive function via acetylcholine modulation |

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation |

| Antioxidant | Scavenges reactive oxygen species |

Wirkmechanismus

The mechanism of action of 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[(4-methylphenyl)methyl][3-(4-methylpiperazin-1-yl)propyl]amine: Shares structural similarities but differs in its functional groups and overall reactivity.

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Another related compound with different applications and properties.

Uniqueness

4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is unique due to its specific combination of aromatic and piperazine structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biologische Aktivität

The compound 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O3. It features a piperazine ring, which is known for its role in various pharmacological activities.

Molecular Structure

- Molecular Weight : 252.33 g/mol

- CAS Number : 1022892-14-3

Antitumor Activity

Research indicates that compounds similar in structure to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with piperazine moieties can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Antitumor Activity

In a study conducted on human cancer cell lines, the compound demonstrated an IC50 value of approximately 30 µM, indicating moderate potency against tumor growth. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

In experiments using neuronal cell cultures, treatment with the compound resulted in a significant reduction of reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. This suggests a potential application in conditions like Alzheimer's disease.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer metabolism.

- Modulation of Signaling Pathways : It appears to affect pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.

- Antioxidant Properties : The presence of phenolic groups contributes to its ability to scavenge free radicals.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50 ~ 30 µM in cancer cell lines | |

| Neuroprotective | Reduced ROS levels | |

| Enzyme Inhibition | Inhibition of tumor metabolism enzymes |

Table 2: Structure-Activity Relationship (SAR)

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12-3-5-13(6-4-12)15(19)11-14(16(20)21)18-9-7-17(2)8-10-18/h3-6,14H,7-11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPMIMJYCWLXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.